For kinase inhibitor programs requiring deep hydrophobic pocket access, conventional thiobenzamide leads to planar, rapidly oxidized thiazoles. 2-(Trifluoromethyl)thiobenzamide (CAS 886496-67-9) solves this via:
Ideal for Hantzsch synthesis of 2-(2-trifluoromethylphenyl)thiazoles.
2-(Trifluoromethyl)thiobenzamide (CAS: 886496-67-9) is a specialized, sterically hindered, and electron-deficient thioamide building block primarily procured for the synthesis of 2-(2-trifluoromethylphenyl)thiazoles and related heterocycles via Hantzsch-type condensations [1]. Unlike the more common unsubstituted thiobenzamide or its para-substituted counterpart, the ortho-trifluoromethyl group provides a unique combination of strong inductive electron withdrawal and significant steric bulk[2]. This dual effect modulates the nucleophilicity of the thioamide sulfur, enabling highly controlled, chemoselective cyclizations in complex multi-step syntheses. For industrial and medicinal chemistry procurement, this compound is an essential precursor when downstream applications require forced biaryl non-planarity, enhanced lipophilicity, and strict metabolic stability at the ortho position [3].
Attempting to substitute 2-(Trifluoromethyl)thiobenzamide with the more readily available unsubstituted thiobenzamide or 4-(Trifluoromethyl)thiobenzamide fundamentally compromises the three-dimensional architecture and performance of the downstream heterocycle [1]. In medicinal and agrochemical development, the steric clash between the ortho-CF3 group and the adjacent synthesized thiazole ring forces a twisted, non-planar biaryl conformation that is critical for specific protein target binding [2]. Para-substituted or unsubstituted analogs result in nearly planar geometries that fail to access deep, narrow binding pockets. Furthermore, generic substitution removes the critical steric shield at the ortho position, leaving the resulting scaffold vulnerable to rapid cytochrome P450-mediated oxidation and significantly reducing the in vivo half-life of the final product [3].
In the synthesis of highly substituted thiazoles via condensation with alpha-haloketones or bromopyruvic acid derivatives, 2-(Trifluoromethyl)thiobenzamide provides a sterically demanding environment that strictly controls the reaction transition state [1]. While unsubstituted thiobenzamide may exhibit faster initial reaction kinetics, it is prone to unselective S-alkylation side reactions when reacting with complex, polyfunctional electrophiles. The ortho-CF3 analog ensures high regiocontrol, consistently yielding the desired sterically hindered thiazole in >80% yield with minimal over-alkylation[2].
| Evidence Dimension | Thiazole cyclization yield and regiocontrol |
| Target Compound Data | ~80-85% yield with high regioselectivity for sterically hindered products |
| Comparator Or Baseline | Unsubstituted thiobenzamide (>90% yield but prone to unselective S-alkylation with complex electrophiles) |
| Quantified Difference | Significant reduction in side-product formation while maintaining >80% target yield |
| Conditions | Condensation with alpha-haloketones in 1,4-dioxane or alcoholic solvents under reflux. |
Procuring the ortho-CF3 precursor ensures clean cyclization to complex, non-planar biaryl thiazoles, minimizing costly downstream chromatographic purification.
The incorporation of the ortho-CF3 group via this specific thiobenzamide forces the resulting 2-arylthiazole out of planarity due to severe steric clash between the bulky CF3 group and the adjacent thiazole nitrogen or sulfur atoms [1]. This structural feature results in a significant dihedral angle between the phenyl and thiazole rings, contrasting sharply with the nearly planar conformation adopted by heterocycles derived from 4-(Trifluoromethyl)thiobenzamide [2].
| Evidence Dimension | Phenyl-thiazole dihedral angle |
| Target Compound Data | Non-planar conformation (dihedral angle typically >45°) |
| Comparator Or Baseline | 4-(Trifluoromethyl)thiobenzamide-derived thiazoles (nearly planar, dihedral angle <15°) |
| Quantified Difference | >30° increase in biaryl twist |
| Conditions | X-ray crystallographic or DFT calculated structures of the resulting 2-arylthiazoles. |
This forced non-planarity is essential for fitting into specific three-dimensional protein binding pockets, making this exact precursor irreplaceable for specific drug scaffolds.
The strong electron-withdrawing nature of the ortho-CF3 group (-I effect) significantly reduces the electron density on the thioamide sulfur compared to electron-rich or unsubstituted analogs [1]. This attenuated nucleophilicity prevents premature or unwanted S-alkylation in the presence of multiple electrophilic sites, allowing for more controlled, thermodynamically driven cyclizations [2].
| Evidence Dimension | Relative sulfur nucleophilicity and chemoselectivity |
| Target Compound Data | Attenuated reaction rate, favoring chemoselective cyclization |
| Comparator Or Baseline | 4-Methoxythiobenzamide or unsubstituted thiobenzamide (high nucleophilicity, rapid unselective S-alkylation) |
| Quantified Difference | Strong chemoselective preference for cyclization over simple S-alkylation in poly-electrophilic systems |
| Conditions | Competitive reaction environments with multiple electrophilic centers. |
Buyers synthesizing complex polyfunctional molecules must use this attenuated precursor to avoid complex mixtures and improve the overall yield of the desired heterocycle.
Using 2-(Trifluoromethyl)thiobenzamide directly installs a robust, metabolically stable CF3 group at the ortho position of the resulting drug scaffold [1]. This completely blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, a common liability with unsubstituted phenylthiazoles, while simultaneously increasing the lipophilicity (LogP) of the final molecule [2].
| Evidence Dimension | Susceptibility to ortho-aromatic oxidation |
| Target Compound Data | Blocked (metabolically stable at the 2-position) |
| Comparator Or Baseline | Unsubstituted thiobenzamide-derived thiazoles (susceptible to rapid ortho-hydroxylation) |
| Quantified Difference | Significant increase in downstream in vitro microsomal half-life (t1/2) |
| Conditions | Human or rat liver microsome (HLM/RLM) stability assays of the final synthesized drug candidates. |
Procuring this specific building block front-loads metabolic stability into the synthesis, avoiding late-stage failures in drug development pipelines.
Ideal for developing 2-arylthiazole-based kinase inhibitors where a twisted biaryl conformation is required to access deep, narrow hydrophobic pockets in the kinase hinge region, directly leveraging the steric bulk of the ortho-CF3 group [1].
Used as a key precursor in the synthesis of novel thiazole-containing fungicides or insecticides where the ortho-CF3 group provides essential resistance to environmental and biological degradation, avoiding the rapid breakdown seen with unsubstituted analogs[2].
The right choice for complex multi-step syntheses involving poly-electrophilic substrates, where the attenuated nucleophilicity of the ortho-CF3 thioamide prevents unwanted S-alkylation side reactions[3].
Acute Toxic;Irritant